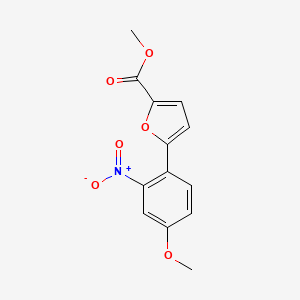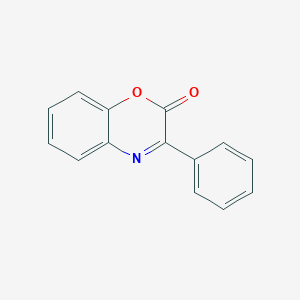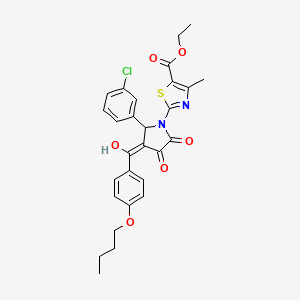
Methyl 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle est un composé organique appartenant à la classe des dérivés du furane. Ce composé est caractérisé par la présence d’un cycle furane substitué par un groupe méthoxy, un groupe nitro et un ester carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante commence par la nitration de la 4-méthoxyaniline pour produire de la 4-méthoxy-2-nitroaniline. Cet intermédiaire est ensuite soumis à une réaction de couplage de Suzuki avec un dérivé d’acide furane-2-boronique pour former la structure cyclique du furane souhaitée. L’étape finale implique l’estérification avec du méthanol en présence d’un catalyseur approprié, tel que l’acide sulfurique, pour donner du 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle.
Méthodes de production industrielle
Dans un cadre industriel, la production de 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle peut être mise à l’échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour l’addition de réactifs et le contrôle de la température contribue à optimiser les conditions réactionnelles et à minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe méthoxy peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Hydrolyse : Le groupe ester peut être hydrolysé en l’acide carboxylique correspondant en utilisant des conditions acides ou basiques.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, catalyseur de palladium sur carbone (Pd/C).
Substitution : Nucléophiles tels que les amines ou les thiols, souvent en présence d’une base.
Hydrolyse : Hydroxyde de sodium aqueux (NaOH) ou acide chlorhydrique (HCl).
Principaux produits
Réduction : 5-(4-méthoxy-2-aminophényl)furan-2-carboxylate de méthyle.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Hydrolyse : Acide 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylique.
Applications De Recherche Scientifique
Chimie
En chimie, le 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Le groupe nitro peut être réduit en un groupe amino, qui peut ensuite être utilisé pour fixer diverses biomolécules, facilitant ainsi l’étude des processus biologiques.
Médecine
En médecine, les dérivés du 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle sont étudiés pour leurs propriétés thérapeutiques potentielles. La capacité du composé à subir diverses modifications chimiques en fait un candidat polyvalent pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté à des applications dans la production de colorants, de pigments et de polymères.
Mécanisme D'action
Le mécanisme d’action du 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle dépend de son application spécifique. Dans les études biochimiques, le composé peut servir de précurseur pour la synthèse de molécules bioactives. Le groupe nitro peut être réduit en un groupe amino, qui peut ensuite interagir avec diverses cibles biologiques, telles que les enzymes ou les récepteurs, en modulant leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-nitrophényl)furan-2-carboxylate de méthyle
- 5-(4-cyanophényl)furan-2-carboxylate de méthyle
- 5-(4-fluorophényl)furan-2-carboxylate de méthyle
Unicité
Le 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylate de méthyle est unique en raison de la présence d’un groupe méthoxy et d’un groupe nitro sur le cycle phényle. Cette combinaison de substituants confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H11NO6 |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
methyl 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11NO6/c1-18-8-3-4-9(10(7-8)14(16)17)11-5-6-12(20-11)13(15)19-2/h3-7H,1-2H3 |
Clé InChI |
KKMZXVSMEKDBSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)

![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)

![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)


